molecular formula C11H22ClN B1676127 Mecamylamine hydrochloride CAS No. 826-39-1

Mecamylamine hydrochloride

Cat. No. B1676127
CAS RN: 826-39-1
M. Wt: 203.75 g/mol
InChI Key: PKVZBNCYEICAQP-UHFFFAOYSA-N
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Description

Mecamylamine Hydrochloride is a potent, oral antihypertensive agent and ganglion blocker . It is a secondary amine and is N,2,3,3-tetramethyl-bicyclo [2.2.1] heptan-2-amine hydrochloride . It is a white, odorless, or practically odorless, crystalline powder, highly stable, soluble in water, and has a molecular weight of 203.75 .


Molecular Structure Analysis

The empirical formula of Mecamylamine Hydrochloride is C11H21N • HCl . The molecular weight of the free base is 167.29 . The molecular weight considering the hydrochloride group is 203.75 .


Chemical Reactions Analysis

Mecamylamine is a noncompetitive nicotinic acetylcholine receptor antagonist with preferential activity at the α3β4 subtype .


Physical And Chemical Properties Analysis

Mecamylamine Hydrochloride is a white, odorless, or practically odorless, crystalline powder . It is highly stable and soluble in water . The molecular weight of Mecamylamine Hydrochloride is 203.75 .

Scientific Research Applications

Mecamylamine hydrochloride is a non-selective, non-competitive antagonist of the nicotinic acetylcholine receptors (nAChRs) that was introduced in the 1950s as an antihypertensive drug . It has been used as an orally-active ganglionic blocker in treating autonomic dysreflexia and hypertension .

  • Neuroscience Research : Mecamylamine hydrochloride has been used as an additive in extracellular saline during current-clamp recordings to reduce synaptic input . It has also been used as a non-selective nicotinic acetyl choline receptor blocker in aortic body neurons and in MLO-Y4 cells .

  • Smoking Cessation : Mecamylamine is also sometimes used as an antiaddictive drug to help people stop smoking tobacco . This effect is thought to be due to its blocking α3β4 nicotinic receptors in the brain .

  • Autonomic Dysreflexia : Mecamylamine has been used as an orally-active ganglionic blocker in treating autonomic dysreflexia .

  • Neuroscience Research : Mecamylamine is a ganglion blocking agent and a centrally acting nicotine antagonist that is used in neuroscience research . It is a noncompetitive antagonist of the neuromuscular junction acetylcholine receptor . Mecamylamine is frequently utilized in studies of calcium flux and calcium channels .

  • Pharmacokinetics Research : Mecamylamine has been used in clinical pharmacokinetics research . This involves studying how the drug is absorbed, distributed, metabolized, and excreted by the body .

  • Nicotine Addiction Research : Mecamylamine is being used in research to study its effects on nicotine addiction . It is thought to work by blocking α3β4 nicotinic receptors in the brain .

  • Cocaine Addiction Research : Mecamylamine is also being investigated for its potential use in treating cocaine addiction .

  • Other Substance Abuse Research : Mecamylamine is being studied for its potential use in treating dependencies on other substances of abuse .

Safety And Hazards

Mecamylamine Hydrochloride is toxic if swallowed . It should not be used in mild, moderate, labile hypertension and may prove unsuitable in uncooperative patients . It is contraindicated in coronary insufficiency or recent myocardial infarction .

Future Directions

Mecamylamine has been evaluated for its potential therapeutic effects in a wide variety of CNS disorders, including addiction . It has also been reported to bring about sustained relief from tics in Tourette syndrome when a series of more usually used agents had failed . In a recent double-blind, placebo-controlled Phase II trial in Indian patients with major depression, (S)-mecamylamine (TC-5214) appeared to have efficacy as an augmentation therapy .

properties

IUPAC Name

N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVZBNCYEICAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1(C)NC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70896795
Record name N,2,3,3-Tetramethyl-2-norbornanamine hydrochloride
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Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mecamylamine hydrochloride

CAS RN

826-39-1
Record name Mecamylamine hydrochloride
Source CAS Common Chemistry
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Record name Mecamylamine hydrochloride [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MECAMYLAMINE HYDROCHLORIDE
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Record name N,2,3,3-Tetramethyl-2-norbornanamine hydrochloride
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Record name Mecamylamine hydrochloride
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Record name MECAMYLAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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